molecular formula C27H52O5 B1250546 2,3-Dilauroyl-sn-glycerol

2,3-Dilauroyl-sn-glycerol

Cat. No. B1250546
M. Wt: 456.7 g/mol
InChI Key: OQQOAWVKVDAJOI-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-didodecanoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both acyl groups are specified as lauroyl (dodecanoyl). It is a 2,3-diacyl-sn-glycerol and a didodecanoylglycerol.

Scientific Research Applications

Molecular Packing and Membrane Lipids

2,3-Dilauroyl-sn-glycerol shows a unique molecular packing behavior, particularly in its role in membrane lipids. It crystallizes in a bilayer structure, with its hydrocarbon chains aligned parallel and forming a bend in the fatty acid. This chain stacking is achieved by a bend in the fatty acid and the molecules are arranged in a bilayer structure. The structural properties of 2,3-dilauroyl-sn-glycerol, such as the glycerol group orientation and the molecular conformation of the glycerol-dicarboxylic ester group, are significant in understanding the hydrophobic moieties of different membrane lipids (Pascher, Sundell, & Hauser, 1981).

Interaction with Phospholipid Bilayers

Studies have explored the interaction of 2,3-dilauroyl-sn-glycerol with egg phosphatidylcholine (PC) bilayers. These interactions are crucial in understanding the molecular movements within cell membranes. The findings suggest that 2,3-dilauroyl-sn-glycerol forms bilayers with PC without phase separation, indicating a significant role in maintaining membrane stability (Hamilton et al., 1991).

Molecular Recognition and Biomedical Applications

1,2-Dilauroyl-sn-glycero-3-phosphatidyladenosine nucleolipid surface complexes with cationic poly(amidoamine) dendrimers have been used to selectively bind DNA, including oligonucleotides. This finding has high potential for applications in biomedical and bioanalytic devices, as well as in drug delivery systems based on nucleic acids (Yanez Arteta et al., 2014).

Polymorphism in Gel and Fluid Bilayer Phases

The study of 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE) in excess water revealed its ability to adopt distinct crystalline forms in both gel and fluid bilayer phases. This polymorphism is key to understanding the structural dynamics of lipid bilayers, which is essential in cell biology and pharmacology (Seddon, Harlos, & Marsh, 1983).

properties

Product Name

2,3-Dilauroyl-sn-glycerol

Molecular Formula

C27H52O5

Molecular Weight

456.7 g/mol

IUPAC Name

[(2R)-2-dodecanoyloxy-3-hydroxypropyl] dodecanoate

InChI

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m1/s1

InChI Key

OQQOAWVKVDAJOI-RUZDIDTESA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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